molecular formula C13H14N4 B1405925 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245052-17-8

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1405925
CAS No.: 1245052-17-8
M. Wt: 226.28 g/mol
InChI Key: SSYMAYFFXYNIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Chemical Reactions Analysis

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit key enzymes or receptors involved in disease processes. For instance, pyrazole derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation .

Comparison with Similar Compounds

Similar compounds to 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile include other pyrazole derivatives such as:

These compounds share structural similarities but may differ in their specific substituents and biological activities. The unique combination of the 2,5-dimethylphenyl and 3-methyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-8-4-5-9(2)12(6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMAYFFXYNIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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